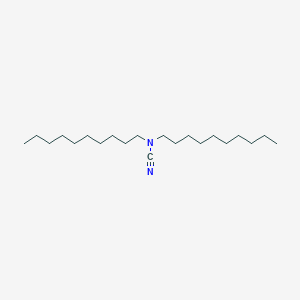
Didecylcyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didecylcyanamide is a chemical compound characterized by its unique structure, which includes two decyl groups attached to a central cyanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of didecylcyanamide typically involves the reaction of decylamine with cyanogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2 C10H21NH2+ClCN→C10H21NHCN+NH4Cl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Didecylcyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles.
Reduction: Reduction reactions can convert this compound to primary amines.
Substitution: Nucleophilic substitution reactions can replace the cyanamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include nitriles, primary amines, and substituted cyanamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Didecylcyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of didecylcyanamide involves its interaction with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes by modifying key proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Didecyldimethylammonium chloride: A quaternary ammonium compound with similar antimicrobial properties.
Dicyanamide: An anion with two cyanide groups bound to a central nitrogen atom.
Uniqueness
Didecylcyanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike didecyldimethylammonium chloride, which is primarily used as a disinfectant, this compound has broader applications in research and industry. Its ability to undergo various chemical reactions also sets it apart from simpler cyanamide derivatives.
Propriétés
Numéro CAS |
113576-08-2 |
|---|---|
Formule moléculaire |
C21H42N2 |
Poids moléculaire |
322.6 g/mol |
Nom IUPAC |
didecylcyanamide |
InChI |
InChI=1S/C21H42N2/c1-3-5-7-9-11-13-15-17-19-23(21-22)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
Clé InChI |
KJKPVJPQUOMUOS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN(CCCCCCCCCC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


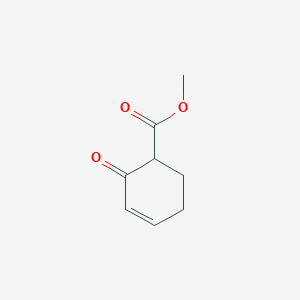

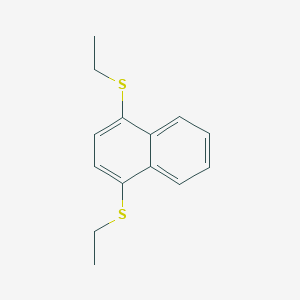
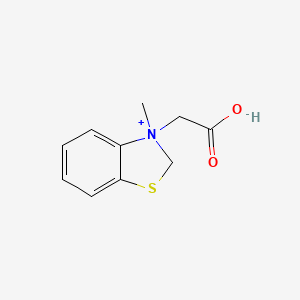

![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)
![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
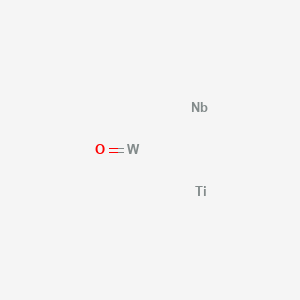
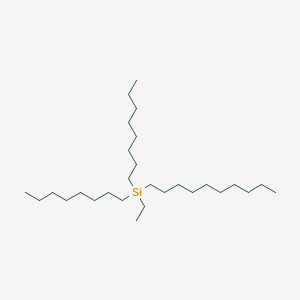
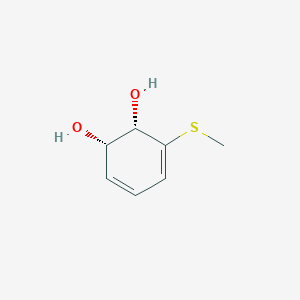
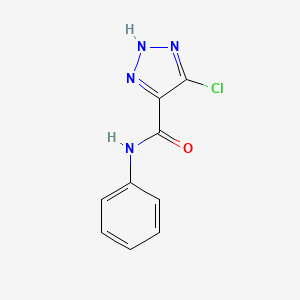
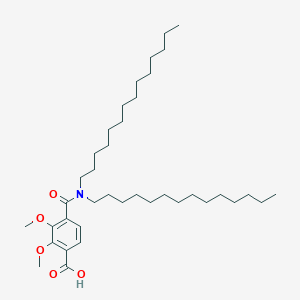
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14290366.png)

